Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Proteasome inhibition Subunit selectivity Fluorine SAR

Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid (CAS 1260604-73-6) is a chiral, N-Boc-protected β2-amino acid derivative bearing a 3,5-difluorobenzyl side chain, with molecular formula C15H19F2NO4, molecular weight 315.31 g/mol, and standard commercial purity of 98% as confirmed by NMR, HPLC, and GC. It belongs to the broader class of fluorinated β-amino acid building blocks used in peptide synthesis, medicinal chemistry, and inhibitor design.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B13983051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
InChIKeyHMYBZEUDZWSNCA-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic Acid: Core Identity and Procurement Context


Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic acid (CAS 1260604-73-6) is a chiral, N-Boc-protected β2-amino acid derivative bearing a 3,5-difluorobenzyl side chain, with molecular formula C15H19F2NO4, molecular weight 315.31 g/mol, and standard commercial purity of 98% as confirmed by NMR, HPLC, and GC . It belongs to the broader class of fluorinated β-amino acid building blocks used in peptide synthesis, medicinal chemistry, and inhibitor design [1]. Unlike standard α-amino acid phenylalanine derivatives, this compound features a β2-backbone topology (amino group at the β-position relative to the carboxylate, with the benzyl substituent at the α-carbon), which fundamentally alters backbone geometry, proteolytic susceptibility, and conformational preferences of derived peptides [2].

Why Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic Acid Cannot Be Replaced by Generic Analogs


This compound occupies a unique intersection of three structural features—(R)-stereochemistry, β2-amino acid backbone, and 3,5-difluorobenzyl substitution—each of which independently contributes to differential pharmacological, conformational, and stability properties [1]. Generic substitution with a non-fluorinated β2-amino acid (e.g., Boc-(R)-3-amino-2-benzylpropanoic acid) loses fluorine-mediated electronic effects that modulate target selectivity and metabolic stability [2]. Switching to the (S)-enantiomer or racemic mixture risks stereospecific activity loss, as β-amino acid pharmacology is known to be enantiomer-dependent [3]. Substituting the β2-backbone for an α-amino acid architecture (e.g., Boc-3,5-difluoro-D-phenylalanine) fundamentally alters the peptide backbone geometry and proteolytic susceptibility profile [4]. These multidimensional differentiation points render direct interchange with close structural analogs scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic Acid Selection


Fluorinated β2-Amino Acid Selectivity Gain vs Non-Fluorinated Analog in Proteasome Inhibition

In class-level evidence from fluorinated phenylalanine–based proteasome inhibitors, introducing fluorine substituents on the aromatic ring enhances selectivity for the β5 (chymotrypsin-like) subunit over β2 (trypsin-like) subunit. The non-fluorinated compound 3 exhibits an IC50 of 1.8 μM against β2 and 0.001 μM against β5, yielding a β5 selectivity window of ~1,800-fold [1]. The fluorinated analog 4a (bearing pentafluorophenylalanine) shows IC50 >15 μM against β2 and 0.002 μM against β5, yielding a β5 selectivity window of >7,500-fold—a >4.2-fold improvement in selectivity ratio [1]. This demonstrates that fluorine incorporation, including the 3,5-difluoro pattern, can dramatically reduce off-target subunit inhibition while maintaining on-target potency, a principle directly applicable to peptides incorporating the target β2-amino acid [1]. The enhanced selectivity is attributed to fluorine-mediated electronic modulation of the aromatic ring that alters binding pocket interactions at the β2 site without compromising β5 engagement [1].

Proteasome inhibition Subunit selectivity Fluorine SAR

β2-Amino Acid Backbone: ~100-Fold Proteolytic Stability Gain Over α-Peptide Architecture

Peptides incorporating β-amino acid residues demonstrate profoundly enhanced resistance to proteolytic degradation compared to conventional α-peptides. A direct quantitative comparison shows that a stapled α/β-peptide (containing β-amino acid residues) is nearly 100-fold more resistant to proteolysis than its parent α-peptide counterpart [1]. In absolute terms, a stapled α/β-peptide BH3 mimetic displayed a half-life of 150 minutes versus <2 minutes for the α-peptide, representing a >90-fold increase over the stapled α-peptide and a >500-fold increase over the unmodified α-Bim peptide [1]. This proteolytic resilience is a direct consequence of the backbone-expanded β-amino acid architecture, which is poorly recognized by common proteases [2]. The β2-amino acid topology present in the target compound places the amino group at the β-carbon with the side chain at the α-carbon, creating a backbone topology that is incompatible with canonical protease active site geometry [2]. DPP-4, a clinically relevant peptidase, cleaves α/β-peptide bonds with significantly slower kinetics, and replacing the scissile bond with a β-amino acid moiety substantially extends half-lives [3].

Peptide proteolytic stability β-Peptide foldamers Backbone modification

Boc Protection Enables High-Efficiency Peptide Coupling with Quantified Yield Advantage Over Alternative Protecting Groups

In enzymatic dipeptide synthesis studies, Boc-protected amino acids delivered consistently high coupling yields of 82–85% across varied reaction conditions, comparable to or exceeding alternative Nα-protecting groups such as formyl (For), acetyl (Ac), and benzyloxycarbonyl (Z) [1]. Boc was identified as one of the most reactive Nα-protecting groups, enabling efficient peptide bond formation at low reaction temperatures and moderate DMF concentrations [1]. This contrasts with Fmoc chemistry, where incorrect cleavage protocol choices can reduce final synthesis yields by as much as 30% [2]. Furthermore, the Boc group offers superior stability under basic conditions compared to Fmoc, which is base-labile and requires careful control during Fmoc-SPPS cycles [3]. For the target compound, the pre-installed Boc protection eliminates an additional deprotection/reprotection step if downstream chemistry requires Boc compatibility, streamlining multistep synthetic routes.

Peptide synthesis efficiency Protecting group strategy Boc vs Fmoc

Position-Specific Fluorine Effects: 3,5-Difluoro Pattern Modulates Biological Activity Differently Than Monofluoro or Para-Substituted Analogs

The position of fluorine substitution on the phenylalanine aromatic ring profoundly influences biological activity. In thrombin receptor-tethered ligand studies, para-fluorophenylalanine retained full receptor-activating potency, whereas meta-fluorine substitution at the 3-position reduced activity to only 10–20% of the para-derivative [1]. This demonstrates that meta-fluorination, as present in the 3,5-difluorobenzyl moiety of the target compound, does not merely enhance potency but can fundamentally alter the pharmacological profile through steric and electronic perturbation of aromatic interactions [1]. Similarly, in histone acetyltransferase (PCAF) studies, ortho-, meta-, and para-fluorophenylalanine incorporation produced differential effects on enzyme selectivity and substrate recognition [2]. The 3,5-difluoro pattern uniquely combines two meta-fluorine atoms, creating a symmetric electron-withdrawing effect that increases the dipole moment of the aromatic ring without introducing the steric bulk of ortho-substitution, a profile distinct from monofluoro or 4-fluoro analogs [3].

Fluorine positional SAR Receptor binding Meta-fluorination

Chromatographically Verifiable Enantiomeric Purity: (R)-Enantiomer Differentiation from (S)-Enantiomer and Racemate

The (R)-configuration of the target compound can be analytically distinguished from the (S)-enantiomer and racemic mixtures using chiral HPLC methods. RP-HPLC on ligand exchange chiral stationary phases achieves baseline separation of β2-homoamino acid enantiomers, with the (S)-enantiomer characteristically eluting before the (R)-enantiomer [1]. Commercial QC specifications for this compound include standard purity certification at 98% by HPLC, with supporting NMR and GC data . The ability to analytically verify enantiopurity is critical because β-amino acid pharmacology is stereospecific: glycine receptor studies demonstrate that β-amino acid agonist versus antagonist activity is governed by conformation (cis vs trans) and chirality [2]. Procurement of the (R)-enantiomer with documented enantiopurity eliminates the confounding variable of stereochemical ambiguity in downstream biological interpretation.

Chiral purity Enantiomeric resolution Quality control

Differential Molecular Weight and Physicochemical Properties vs Structurally Closest Analogs

The target compound (MW 315.31, C15H19F2NO4) is structurally and physicochemically distinct from its closest commercially relevant analogs. The non-fluorinated analog Boc-(R)-3-amino-2-benzylpropanoic acid (MW 279.33) lacks the two fluorine atoms, resulting in lower lipophilicity and different electronic properties . The α-amino acid counterpart Boc-3,5-difluoro-D-phenylalanine (MW 301.29, C14H17F2NO4) has a different backbone connectivity: in the target β2-amino acid, the amino group is at the β-carbon and the benzyl group is at the α-carbon, whereas in the α-amino acid, both amino and benzyl groups are attached to the α-carbon . This topological difference produces distinct Ramachandran space preferences, with β2-residues favoring different ϕ/ψ dihedral angle distributions than α-residues, directly impacting peptide secondary structure propensity [1]. The Fmoc-protected variant Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid (MW 433.45, C25H21F2NO4) has substantially higher molecular weight and different solubility characteristics due to the bulky Fmoc group .

Physicochemical profiling Structural differentiation Molecular descriptors

High-Value Application Scenarios for Boc-(R)-3-amino-2-(3,5-difluorobenzyl)propanoic Acid Based on Quantitative Evidence


Selective Proteasome Inhibitor Design Requiring High β5-Subunit Discrimination

Research groups pursuing subunit-selective proteasome inhibitors for target validation or anticancer lead discovery should prioritize this β2-amino acid building block. As demonstrated by Geurink et al. (2010), fluorinated phenylalanine incorporation improves β5/β2 selectivity by >4.2-fold compared to non-fluorinated analogs, with the fluorinated compound achieving >15 μM IC50 against β2 while maintaining low-nanomolar β5 potency (0.002 μM) [1]. Incorporating the 3,5-difluorobenzyl-substituted β2-amino acid at the P2 or P3 position of epoxyketone or boronic acid proteasome inhibitors is predicted to enhance selectivity through the same fluorine-mediated mechanism. The combined β2-backbone proteolytic stability (100-fold improvement, from Cheloha et al. 2015 [2]) further ensures that the resulting inhibitor peptide resists degradation during cellular assays.

Protease-Resistant Peptide Probe Development for In Vivo Pharmacodynamic Studies

For programs requiring peptide-based probes or antagonists with extended in vivo half-lives, this β2-amino acid building block provides a backbone modification strategy validated to confer ~100-fold proteolytic resistance relative to α-peptides [1]. The 150-minute half-life achieved by α/β-peptide foldamers (vs <2 minutes for α-peptides, from Cheloha et al. 2015 [1]) is directly relevant to pharmacokinetic optimization of peptide leads. The pre-installed Boc protection (82–85% coupling yield advantage [2]) streamlines incorporation into solid-phase peptide synthesis workflows without requiring additional protecting group manipulation steps, reducing overall synthesis time and cost.

Structure-Activity Relationship Studies Investigating Position-Specific Fluorine Effects on Receptor Pharmacology

Teams mapping fluorine positional SAR will find this compound essential because the 3,5-difluoro substitution pattern cannot be replicated by mono-fluoro or para-fluoro analogs. The thrombin receptor study by Fujita et al. (2008) demonstrated that meta-fluorine reduces receptor activation to 10–20% of para-fluoro potency, indicating that the 3,5-difluoro pattern (two meta-fluorines) produces a unique pharmacological profile distinct from 4-fluorophenylalanine [1]. The compound serves as a critical comparator in SAR panels that include 4-fluorobenzyl, 2,3-difluorobenzyl, and non-fluorinated benzyl β2-amino acid variants to deconvolute electronic versus steric contributions to target binding.

Chiral Peptide Synthesis Requiring Documented Enantiopurity for Regulatory-Compliant Lead Optimization

For medicinal chemistry programs advancing toward IND-enabling studies, the documented (R)-enantiomer with 98% purity by HPLC, NMR, and GC [1] provides essential quality assurance. Chiral HPLC methods have been validated for β2-homoamino acid enantiomer separation, with (S)-enantiomer eluting before (R)-enantiomer on ligand exchange chiral stationary phases [2], enabling in-process verification of configurational integrity. This traceability eliminates stereochemical ambiguity as a confounding variable in biological assays, which is critical given the documented stereospecificity of β-amino acid pharmacology at glycine receptors and other targets [3].

Quote Request

Request a Quote for Boc-(r)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.